molecular formula C49H71N9O15S B13361467 (3S,10S,14S)-3-(Naphthalen-2-ylmethyl)-1,4-dioxo-12-thioxo-1-(trans-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexyl)-2,5,11,13-tetraazahexadecane-10,14,16-tricarboxylic acid

(3S,10S,14S)-3-(Naphthalen-2-ylmethyl)-1,4-dioxo-12-thioxo-1-(trans-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexyl)-2,5,11,13-tetraazahexadecane-10,14,16-tricarboxylic acid

Cat. No.: B13361467
M. Wt: 1058.2 g/mol
InChI Key: FGWPTIJBLTYHCS-VLOIPPKDSA-N
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Description

The compound (3S,10S,14S)-3-(Naphthalen-2-ylmethyl)-1,4-dioxo-12-thioxo-1-(trans-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexyl)-2,5,11,13-tetraazahexadecane-10,14,16-tricarboxylic acid is a complex organic molecule with a unique structure. This compound features a naphthalene moiety, multiple carboxylic acid groups, and a tetraazacyclododecane unit, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene moiety, the introduction of the tetraazacyclododecane unit, and the addition of carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substituting agents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinone derivatives, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the naphthalene moiety may intercalate with DNA, while the tetraazacyclododecane unit can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (3S,10S,14S)-3-(Naphthalen-2-ylmethyl)-1,4-dioxo-12-thioxo-1-(trans-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexyl)-2,5,11,13-tetraazahexadecane-10,14,16-tricarboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C49H71N9O15S

Molecular Weight

1058.2 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamothioylamino]pentanedioic acid

InChI

InChI=1S/C49H71N9O15S/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1

InChI Key

FGWPTIJBLTYHCS-VLOIPPKDSA-N

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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